The Core Mechanism of Davercin on Bacterial Ribosomes: An In-depth Technical Guide
The Core Mechanism of Davercin on Bacterial Ribosomes: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Davercin, a macrolide antibiotic, is a prodrug of erythromycin, specifically erythromycin ethylsuccinate.[1][2] Upon administration, it is converted into the active form, erythromycin, which exerts its antibacterial effect by targeting the bacterial ribosome.[2] This guide provides a detailed technical overview of the mechanism of action of Davercin (as erythromycin) on bacterial ribosomes, supported by quantitative data, experimental protocols, and visual diagrams to facilitate a comprehensive understanding for research and drug development professionals.
Core Mechanism of Action
Davercin, through its active form erythromycin, inhibits bacterial protein synthesis by binding to the 50S large ribosomal subunit.[2][3] This interaction occurs within the nascent peptide exit tunnel (NPET), a path through which newly synthesized polypeptide chains emerge from the ribosome.[4][5] The binding of erythromycin partially obstructs this tunnel, leading to the inhibition of protein synthesis.[5] This action is primarily bacteriostatic, meaning it inhibits bacterial growth, but can be bactericidal at higher concentrations.[1][2]
The key steps in the mechanism of action are:
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Binding to the 50S Ribosomal Subunit: Erythromycin binds to the 23S ribosomal RNA (rRNA) of the 50S subunit.[3] The binding site is located near the peptidyl transferase center (PTC), the catalytic core of the ribosome responsible for peptide bond formation.[6]
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Inhibition of Translocation: The presence of the antibiotic in the NPET interferes with the translocation step of elongation.[2] Translocation is the process where the ribosome moves along the messenger RNA (mRNA) to the next codon, a crucial step for the continuation of protein synthesis.
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Context-Specific Ribosome Stalling: The inhibitory effect of erythromycin is not uniform across all proteins. Instead, it causes the ribosome to stall in a sequence-dependent manner.[4][5][7] The specific amino acid sequence of the nascent polypeptide chain within the exit tunnel influences the stalling efficiency.[4][7][8] For instance, certain peptide motifs, like the "R/K-X-R/K" motif (where R is arginine, K is lysine, and X is any amino acid), are particularly prone to inducing a stall in the presence of macrolides.[7]
Quantitative Data on Erythromycin-Ribosome Interaction
The following tables summarize key quantitative data regarding the interaction of erythromycin with bacterial ribosomes. It is important to note that Davercin is a prodrug of erythromycin, and these values reflect the activity of the active erythromycin molecule.
Table 1: Binding Affinity of Erythromycin to Bacterial Ribosomes
| Parameter | Value | Organism | Temperature | Reference |
| Dissociation Constant (Kd) | 1.0 x 10⁻⁸ M | Escherichia coli | 24°C | [9] |
| Dissociation Constant (Kd) | 1.4 x 10⁻⁸ M | Escherichia coli | 5°C | [9] |
| Dissociation Constant (Kd) | 4.9 ± 0.6 nM | Streptococcus pneumoniae | 37°C | [10] |
Table 2: Inhibitory Concentration of Erythromycin
| Parameter | Value | Assay | Organism | Reference |
| IC50 | 20 to 60 µM | In vitro protein synthesis | Pseudomonas aeruginosa | [11] |
Experimental Protocols
In Vitro Translation Inhibition Assay
This assay measures the ability of a compound to inhibit protein synthesis in a cell-free system.
Methodology:
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Preparation of Cell-Free Extract: Bacterial cells (e.g., E. coli) are cultured, harvested, and lysed to prepare a cell-free extract containing ribosomes, tRNAs, amino acids, and other necessary components for translation.
-
In Vitro Translation Reaction: A reaction mixture is prepared containing the cell-free extract, a specific mRNA template (often encoding a reporter protein like luciferase or GFP), and varying concentrations of the antibiotic (e.g., erythromycin).
-
Incubation: The reaction is incubated at 37°C to allow for protein synthesis.
-
Quantification of Protein Synthesis: The amount of newly synthesized protein is quantified. For a luciferase reporter, this is done by adding luciferin and measuring the resulting luminescence.
-
Data Analysis: The percentage of inhibition is calculated for each antibiotic concentration, and the IC50 value (the concentration at which 50% of protein synthesis is inhibited) is determined by plotting the data and fitting it to a dose-response curve.[11][12]
Toeprinting Assay
This technique is used to map the precise location of a stalled ribosome on an mRNA molecule.
Methodology:
-
In Vitro Transcription-Translation: A DNA template encoding a specific gene of interest is transcribed and translated in a cell-free system in the presence and absence of the antibiotic.
-
Primer Annealing: A radiolabeled or fluorescently labeled DNA primer is annealed to the mRNA downstream of the expected stalling site.
-
Reverse Transcription: Reverse transcriptase is added to the reaction. The enzyme synthesizes a complementary DNA (cDNA) strand, starting from the primer.
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Ribosome Stalling as a Block: When the reverse transcriptase encounters a stalled ribosome on the mRNA, it stops, resulting in a truncated cDNA product.
-
Gel Electrophoresis: The cDNA products are separated by size using denaturing polyacrylamide gel electrophoresis.
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Analysis: The appearance of a specific truncated cDNA band in the presence of the antibiotic indicates the precise location of the ribosome stall.[4][13][14]
Ribosome Profiling (Ribo-Seq)
Ribosome profiling is a high-throughput sequencing technique that provides a genome-wide snapshot of all the mRNA fragments protected by ribosomes at a specific moment.
Methodology:
-
Cell Treatment and Lysis: Bacterial cells are treated with the antibiotic for a defined period. Translation is then arrested, and the cells are lysed.
-
Nuclease Digestion: The cell lysate is treated with a nuclease (e.g., RNase I) to digest all mRNA that is not protected by ribosomes. The resulting ribosome-protected fragments (RPFs) are typically 20-30 nucleotides in length.
-
Ribosome Isolation: Monosomes (single ribosomes) are isolated by sucrose gradient centrifugation.
-
RNA Extraction: The RPFs are extracted from the purified ribosomes.
-
Library Preparation and Sequencing: The RPFs are converted into a cDNA library and sequenced using next-generation sequencing.
-
Data Analysis: The sequencing reads are mapped back to the bacterial genome to determine the density and position of ribosomes on each mRNA. This reveals which genes are being actively translated and where ribosomes are pausing or stalling in the presence of the antibiotic.[5][15][16]
Visualizing the Mechanism and Workflows
References
- 1. Erythromycin ethyl succinate | C43H75NO16 | CID 443953 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Erythromycin Ethylsuccinate? [synapse.patsnap.com]
- 3. Davercin | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 4. Molecular basis for erythromycin-dependent ribosome-stalling during translation of the ErmBL leader peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The general mode of translation inhibition by macrolide antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bacterial Protein Synthesis as a Target for Antibiotic Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ribosomal stalling landscapes revealed by high-throughput inverse toeprinting of mRNA libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Translational Attenuation Mechanism of ErmB Induction by Erythromycin Is Dependent on Two Leader Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Binding of [14C]Erythromycin to Escherichia coli Ribosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. Identification of Chemical Compounds That Inhibit Protein Synthesis in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Drug-Sensing by the Ribosome Induces Translational Arrest via Active Site Perturbation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Context specific action of ribosomal antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Ribosome profiling uncovers selective mRNA translation associated with eIF2 phosphorylation in erythroid progenitors - PubMed [pubmed.ncbi.nlm.nih.gov]
